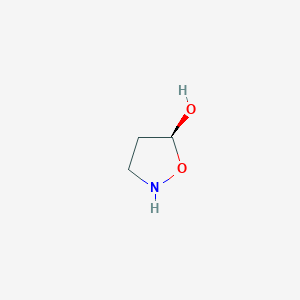
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is a chemical compound with the molecular formula C4H6F3O4P. It is known for its unique structure, which includes a cyclic phosphate group and a trifluoroethoxy substituent. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- can be synthesized through the reaction of 2,2,2-trifluoroethanol with ethylene glycol in the presence of a suitable catalyst. The reaction typically involves the formation of a cyclic phosphate intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
科学的研究の応用
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of flame-retardant materials and as an additive in lithium-ion batteries to enhance safety and performance
作用機序
The mechanism of action of 1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- involves its ability to form stable complexes with various substrates. The cyclic phosphate group can participate in ring-opening polymerization, while the trifluoroethoxy group enhances the compound’s stability and reactivity. This dual functionality allows the compound to interact with multiple molecular targets and pathways, making it useful in various applications .
類似化合物との比較
Similar Compounds
Methyl 2,2,2-Trifluoroethyl Carbonate: Another compound with a trifluoroethoxy group, used in similar applications.
2-Hydroxy-1,3,2-dioxaphospholane 2-oxide: A related compound with a hydroxyl group instead of a trifluoroethoxy group.
Uniqueness
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is unique due to its combination of a cyclic phosphate group and a trifluoroethoxy substituent. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring high-performance materials .
特性
CAS番号 |
89307-26-6 |
|---|---|
分子式 |
C4H6F3O3P |
分子量 |
190.06 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H6F3O3P/c5-4(6,7)3-10-11-8-1-2-9-11/h1-3H2 |
InChIキー |
RCACIHFKCWUGEJ-UHFFFAOYSA-N |
正規SMILES |
C1COP(O1)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


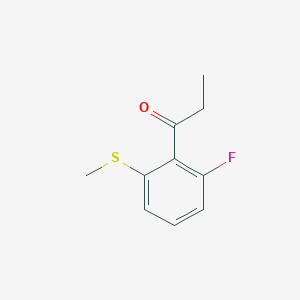
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
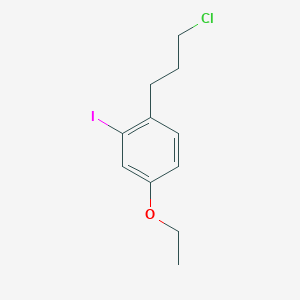
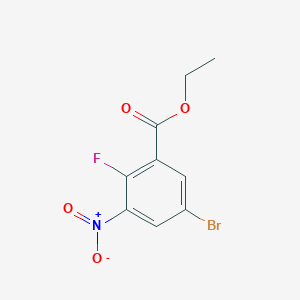

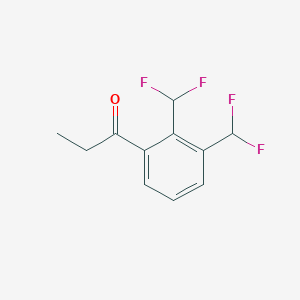

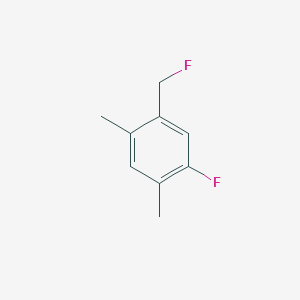
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)

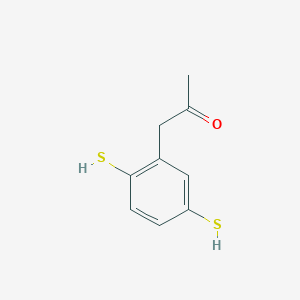

![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
